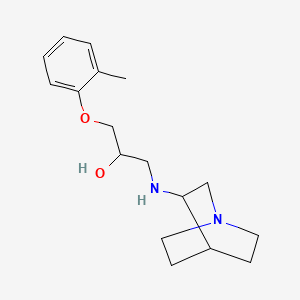
3-(beta-Hydroxy-gamma-(2-tolyloxy)propylamino)quinuclidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(beta-Hydroxy-gamma-(2-tolyloxy)propylamino)quinuclidine is an organic compound with the molecular formula C17H26N2O2 It is a derivative of quinuclidine, a bicyclic amine, and features a hydroxy group and a tolyloxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(beta-Hydroxy-gamma-(2-tolyloxy)propylamino)quinuclidine typically involves the reaction of quinuclidine with appropriate reagents to introduce the hydroxy and tolyloxy groups. One common method involves the reaction of quinuclidine with epichlorohydrin to form an intermediate, which is then reacted with 2-tolyl alcohol under basic conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
3-(beta-Hydroxy-gamma-(2-tolyloxy)propylamino)quinuclidine undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The compound can be reduced to remove the hydroxy group, forming a simpler quinuclidine derivative.
Substitution: The tolyloxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution reactions.
Major Products
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of a quinuclidine derivative without the hydroxy group.
Substitution: Formation of various substituted quinuclidine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-(beta-Hydroxy-gamma-(2-tolyloxy)propylamino)quinuclidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Mecanismo De Acción
The mechanism of action of 3-(beta-Hydroxy-gamma-(2-tolyloxy)propylamino)quinuclidine involves its interaction with specific molecular targets, such as receptors or enzymes. The hydroxy and tolyloxy groups play a crucial role in its binding affinity and specificity. The compound may modulate the activity of its targets through allosteric or competitive inhibition, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Quinuclidine: The parent compound, which lacks the hydroxy and tolyloxy groups.
3-Hydroxyquinuclidine: A derivative with only the hydroxy group.
3-Acetoxyquinuclidine: A derivative with an acetoxy group instead of the hydroxy group.
Uniqueness
3-(beta-Hydroxy-gamma-(2-tolyloxy)propylamino)quinuclidine is unique due to the presence of both the hydroxy and tolyloxy groups, which confer distinct chemical and biological properties. These functional groups enhance its potential as a versatile building block in organic synthesis and as a candidate for therapeutic applications.
Propiedades
Número CAS |
73823-49-1 |
|---|---|
Fórmula molecular |
C17H26N2O2 |
Peso molecular |
290.4 g/mol |
Nombre IUPAC |
1-(1-azabicyclo[2.2.2]octan-3-ylamino)-3-(2-methylphenoxy)propan-2-ol |
InChI |
InChI=1S/C17H26N2O2/c1-13-4-2-3-5-17(13)21-12-15(20)10-18-16-11-19-8-6-14(16)7-9-19/h2-5,14-16,18,20H,6-12H2,1H3 |
Clave InChI |
VTGPFFVYAHZGRO-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1OCC(CNC2CN3CCC2CC3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


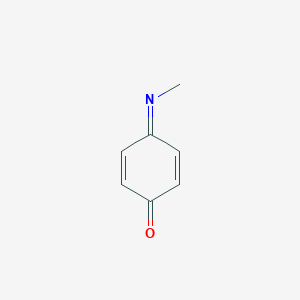
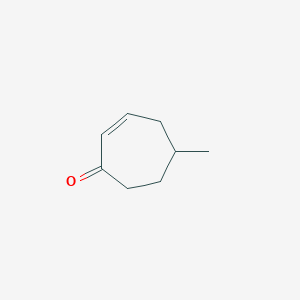
![6-amino-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5H-triazolo[4,5-c]pyridin-4-one](/img/structure/B14454882.png)
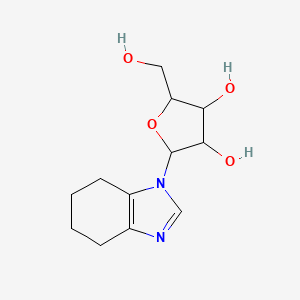
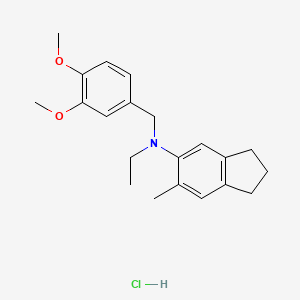
![2-(4-methylpiperazin-1-yl)-N-[(E)-(2,4,6-trimethylphenyl)methylideneamino]acetamide](/img/structure/B14454917.png)
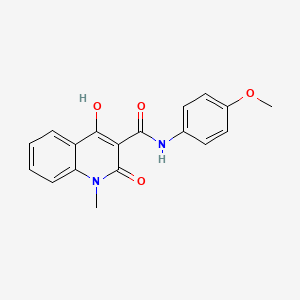
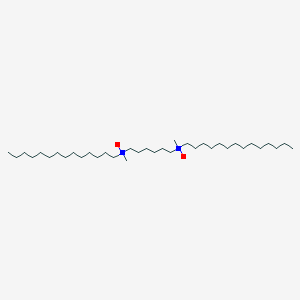
![(E)-1-[(3-Ethenylphenyl)sulfanyl]-2-phenyldiazene](/img/structure/B14454922.png)
methanone](/img/structure/B14454923.png)
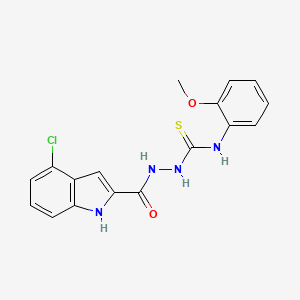
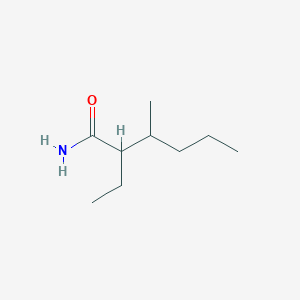
![[(2R)-3-Phenylpropane-1,2-diyl]bis(diphenylphosphane)](/img/structure/B14454936.png)
![[(4-tert-Butylcyclohex-1-en-1-yl)ethynyl]benzene](/img/structure/B14454942.png)
